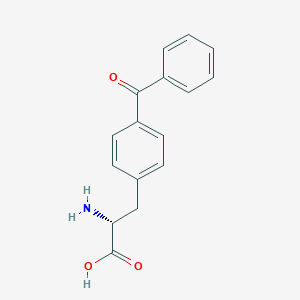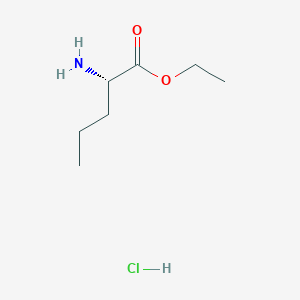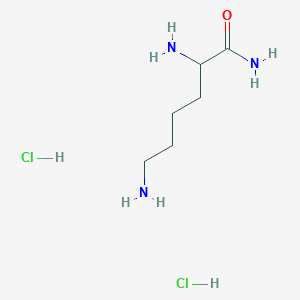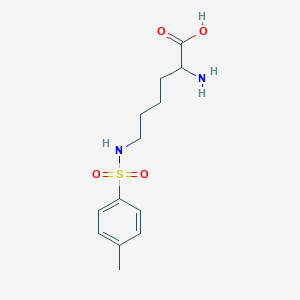
N-Me-Val-OMe HCl
Übersicht
Beschreibung
N-Methyl-L-valine methyl ester hydrochloride, commonly referred to as N-Me-Val-OMe HCl, is a chemical compound with the molecular formula C7H16ClNO2. It is a derivative of the amino acid valine, where the amino group is methylated, and the carboxyl group is esterified with methanol. This compound is often used in organic synthesis and chemical research due to its unique properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Methyl-L-valine methyl ester hydrochloride is typically synthesized through the esterification of N-methyl-L-valine with methanol in the presence of hydrochloric acid. The reaction involves the following steps:
Starting Materials: N-methyl-L-valine and methanol.
Catalyst: Hydrochloric acid.
Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete esterification.
Purification: The product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In industrial settings, the production of N-Methyl-L-valine methyl ester hydrochloride follows similar principles but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix N-methyl-L-valine and methanol with hydrochloric acid.
Continuous Stirring: Ensures uniform mixing and reaction completion.
Temperature Control: Maintains optimal reaction temperature for efficient esterification.
Purification: Industrial purification techniques such as distillation and crystallization are employed to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-L-valine methyl ester hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield N-methyl-L-valine and methanol.
Substitution: The methyl ester group can be substituted with other functional groups under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Substitution: Various nucleophiles such as amines or alcohols in the presence of catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: N-methyl-L-valine and methanol.
Substitution: Derivatives with substituted functional groups.
Oxidation: Corresponding carboxylic acids.
Wissenschaftliche Forschungsanwendungen
N-Methyl-L-valine methyl ester hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the study of amino acid derivatives and their biological activities.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to biologically active molecules.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals
Wirkmechanismus
The mechanism of action of N-Methyl-L-valine methyl ester hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release N-methyl-L-valine, which can then participate in various biochemical pathways. The methylation of the amino group may influence its interaction with enzymes and receptors, potentially altering biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-L-alanine methyl ester hydrochloride: Similar structure but with alanine instead of valine.
N-Methyl-L-leucine methyl ester hydrochloride: Similar structure but with leucine instead of valine.
N-Methyl-L-isoleucine methyl ester hydrochloride: Similar structure but with isoleucine instead of valine.
Uniqueness
N-Methyl-L-valine methyl ester hydrochloride is unique due to its specific structural features, such as the presence of a methyl group on the amino acid and the esterification of the carboxyl group. These modifications confer distinct chemical and biological properties, making it valuable in various research and industrial applications .
Eigenschaften
IUPAC Name |
methyl (2S)-3-methyl-2-(methylamino)butanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5(2)6(8-3)7(9)10-4;/h5-6,8H,1-4H3;1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLHGHUMLSLOID-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![[(5S)-5-amino-5-carboxypentyl]-trimethylazanium;chloride](/img/structure/B555282.png)



